Cas no 1804516-24-2 (2,3-Dichloro-5-methylbenzoyl chloride)
2,3-Dichloro-5-methylbenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-5-methylbenzoyl chloride
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- Inchi: 1S/C8H5Cl3O/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3
- InChI Key: AKKDVMRAEGVJBE-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C)=CC=1C(=O)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1
2,3-Dichloro-5-methylbenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013113-250mg |
2,3-Dichloro-5-methylbenzoyl chloride |
1804516-24-2 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
| Alichem | A010013113-500mg |
2,3-Dichloro-5-methylbenzoyl chloride |
1804516-24-2 | 97% | 500mg |
839.45 USD | 2021-07-05 | |
| Alichem | A010013113-1g |
2,3-Dichloro-5-methylbenzoyl chloride |
1804516-24-2 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
2,3-Dichloro-5-methylbenzoyl chloride Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2,3-Dichloro-5-methylbenzoyl chloride
Professional Introduction to 2,3-Dichloro-5-methylbenzoyl chloride (CAS No. 1804516-24-2)
2,3-Dichloro-5-methylbenzoyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1804516-24-2, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring both chloro and methyl substituents on a benzoyl chloride backbone, imparts unique reactivity that makes it valuable for constructing complex pharmacophores.
The utility of 2,3-Dichloro-5-methylbenzoyl chloride extends across multiple domains of chemical biology and drug development. One of the primary applications of this compound is in the synthesis of protease inhibitors, which are pivotal in treating chronic inflammatory diseases and viral infections. The presence of chlorine atoms enhances electrophilicity, facilitating nucleophilic substitution reactions that are essential for constructing peptide mimetics and other enzyme-targeting molecules. Recent studies have highlighted its role in developing novel antibiotics by serving as a precursor for carbapenem derivatives, which exhibit broad-spectrum antimicrobial activity.
In addition to its role in antibiotic development, 2,3-Dichloro-5-methylbenzoyl chloride has been explored in the design of anticancer agents. The benzoyl chloride moiety allows for facile coupling with amines and other nucleophiles, enabling the creation of Schiff bases and heterocyclic compounds that exhibit cytotoxic effects against various cancer cell lines. A noteworthy study published in 2022 demonstrated its incorporation into a series of quinoline-based derivatives, which demonstrated potent inhibitory activity against kinases involved in tumor proliferation. This underscores the compound's potential as a scaffold for developing next-generation oncology therapeutics.
The compound's reactivity also makes it valuable in materials science, particularly in the synthesis of advanced polymers and coatings. The chloro substituents enable polymerization reactions that yield materials with enhanced thermal stability and mechanical strength. Researchers have leveraged 2,3-Dichloro-5-methylbenzoyl chloride to develop novel polyimides and epoxy resins that find applications in aerospace and electronics industries. These materials are prized for their ability to withstand extreme conditions while maintaining structural integrity.
From a synthetic chemistry perspective, CAS No. 1804516-24-2 stands out as a versatile building block due to its ability to undergo multiple transformations under controlled conditions. It can be used to introduce functional groups at specific positions on the aromatic ring, allowing chemists to fine-tune the properties of their target molecules. For instance, palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids can be facilitated using this compound as an intermediate. Such transformations are instrumental in constructing complex organic frameworks required for drug discovery efforts.
The pharmaceutical industry has also shown interest in 2,3-Dichloro-5-methylbenzoyl chloride for its potential role in modulating neurological disorders. By serving as a precursor for bioactive peptides and small molecules that interact with neurotransmitter receptors, this compound contributes to the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease. Emerging research indicates that derivatives of this compound may enhance cholinergic signaling pathways, offering a promising avenue for therapeutic intervention.
In conclusion, 2,3-Dichloro-5-methylbenzoyl chloride (CAS No. 1804516-24-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable it to participate in diverse chemical reactions, making it indispensable for researchers seeking to develop innovative solutions in drug discovery and advanced material engineering. As scientific understanding advances, the potential uses of this compound are likely to expand further, reinforcing its significance in modern chemical research.
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